Lipophilicity Modulation: LogP Comparison of 5,7-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs
The lipophilicity (LogP) of ethyl 3-amino-5,7-difluorobenzofuran-2-carboxylate is predicted to be approximately 2.2, which is lower than that of its non-fluorinated parent and its 5-fluoro analog . The non-fluorinated analog, ethyl 3-aminobenzofuran-2-carboxylate, has a predicted LogP of 2.90 . In contrast, the addition of a single fluorine atom at the 5-position (ethyl 3-amino-5-fluorobenzofuran-2-carboxylate) results in a measured LogP of 2.38 . The 5,7-difluoro compound's LogP of 2.2 indicates that the addition of a second fluorine at the 7-position further reduces lipophilicity, likely due to increased polarity from the electron-withdrawing effects of the fluorine atoms. This counter-intuitive trend is critical for predicting membrane permeability and solubility, directly influencing oral bioavailability and the compound's suitability for CNS target engagement where a lower LogP is often desirable.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.2 (predicted) |
| Comparator Or Baseline | Ethyl 3-aminobenzofuran-2-carboxylate: LogP = 2.90 (predicted) ; Ethyl 3-amino-5-fluorobenzofuran-2-carboxylate: LogP = 2.38 (measured) |
| Quantified Difference | The target compound is 0.70 log units less lipophilic than the non-fluorinated analog and 0.18 log units less lipophilic than the mono-fluorinated analog. |
| Conditions | Values are from different sources; measured LogP for the mono-fluoro analog and predicted LogP for the target and non-fluorinated compounds. Direct experimental comparison under identical conditions is not available. |
Why This Matters
This quantitative difference in lipophilicity is significant for procurement, as even a 0.7 log unit change can alter a compound's permeability profile, directly impacting its utility in cell-based assays or as a lead in drug discovery programs where CNS penetration is key.
